N,N-Dimethyl-1-piperidin-4-ylmethanamine
Description
Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of chemical biology and medicinal chemistry. matrixscientific.com Its prevalence is underscored by its presence in a vast number of natural products, particularly alkaloids, and a significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). mdpi.com The widespread use of the piperidine motif can be attributed to several key factors.
The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. nih.gov This stereochemical complexity enables the design of highly selective and potent therapeutic agents. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, influencing its pharmacokinetic properties, including solubility and cell membrane permeability.
The versatility of the piperidine scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. mdpi.com These include, but are not limited to, analgesic, antipsychotic, antihistaminic, anti-cancer, and anti-Alzheimer's properties. mdpi.com The ability to readily functionalize the piperidine ring at various positions allows chemists to fine-tune the biological activity and physicochemical properties of drug candidates.
Overview of Primary Amine Derivatives in Heterocyclic Compound Research
Primary amine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, including piperidines. dtic.mil Their nucleophilic nature makes them ideal precursors for the formation of carbon-nitrogen bonds, a key step in the construction of nitrogen-containing rings. Various synthetic strategies, such as reductive amination, cyclization of amino alcohols, and multicomponent reactions, rely on the reactivity of primary amines. nih.gov
In the context of piperidine synthesis, primary amines can be reacted with suitable difunctional electrophiles to construct the six-membered ring. For instance, the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reductive cyclization, is a common method for preparing substituted piperidines. These synthetic methodologies allow for the introduction of diverse substituents onto the heterocyclic core, thereby enabling the creation of large libraries of compounds for biological screening. The resulting secondary or tertiary amines within the heterocyclic structure are often crucial for the desired biological activity.
Scope and Research Objectives Pertaining to N,N-Dimethyl-1-piperidin-4-ylmethanamine
Current research involving this compound primarily focuses on its application as a synthetic intermediate or building block in the development of more complex molecules with potential therapeutic value. While dedicated studies on the standalone biological activity of this specific compound are not widely published, its structural components suggest its utility in medicinal chemistry research and drug discovery.
The research objectives associated with the use of this compound are often centered on the synthesis of novel compounds for screening against various biological targets. The piperidine moiety provides a well-established pharmacophore, while the exocyclic dimethylaminomethyl group can influence the polarity, basicity, and binding interactions of the final molecule. This can be particularly relevant in the design of ligands for receptors where a basic nitrogen atom is required for interaction.
For example, related piperidine derivatives are known to interact with a variety of receptors in the central nervous system. The synthesis of new derivatives using this compound as a starting material allows for the systematic exploration of structure-activity relationships (SAR). The overarching goal of such research is to identify novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic areas. A patent for spiropiperidine derivatives mentions related complex structures as delta opioid receptor agonists, highlighting a potential therapeutic area for compounds derived from this scaffold. google.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 138022-00-1 | chemicalbook.comwhiterose.ac.uk |
| Molecular Formula | C8H18N2 | matrixscientific.com |
| Molecular Weight | 142.25 g/mol | matrixscientific.com |
| Synonym | 4-(Dimethylaminomethyl)piperidine | matrixscientific.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDHDJAIYSTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456471 | |
| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-00-1 | |
| Record name | N,N-Dimethyl-1-(piperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylaminomethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n Dimethyl 1 Piperidin 4 Ylmethanamine and Its Analogues
Established Synthetic Pathways for the Piperidin-4-ylmethanamine Core
The synthesis of the fundamental piperidin-4-ylmethanamine scaffold can be achieved through several established chemical pathways, including reductive amination, alkylation, and multicomponent reactions.
Reductive Amination Strategies
Reductive amination is a cornerstone in the synthesis of piperidine (B6355638) derivatives, offering a versatile and widely used method for forming C-N bonds. mdpi.comharvard.edu This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
One common approach begins with a protected piperidone, such as 1-(tert-Butoxycarbonyl)-4-piperidone. This starting material can undergo reductive amination with an amine, like dimethylamine (B145610) hydrochloride, in the presence of a reducing agent such as sodium cyanoborohydride to yield the N,N-dimethylated piperidine. chemicalbook.com The reaction is often carried out in a protic solvent like methanol. Subsequent removal of the protecting group affords the desired piperidine core.
Another reductive amination strategy involves the use of alternative reducing agents. The Borch procedure, for instance, utilizes sodium cyanoborohydride (NaBH3CN). tandfonline.com However, to avoid the use of cyanide-containing reagents, borane-pyridine complex (BAP) has been employed as an effective substitute. tandfonline.com This method has been successfully applied to the reductive amination of various piperidines with a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another selective reducing agent for this transformation, often used in the presence of acetic acid. harvard.edu
The synthesis can also start from precursors like 4-cyanopiperidine. The cyano group can be selectively reduced to an aminomethyl group, for instance, through catalytic hydrogenation, to yield piperidin-4-ylmethanamine. beilstein-journals.org
| Starting Material | Reagents | Key Intermediate | Product Core |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-piperidone | Dimethylamine HCl, Sodium cyanoborohydride, Methanol | N/A | N,N-Dimethylpiperidin-4-amine |
| Piperidine | Aldehyde, Borane-pyridine complex (BAP), Ethanol | Iminium ion | N-Substituted piperidine |
| 4-Cyanopiperidine | Catalytic Hydrogenation (e.g., H2/Pd) | N/A | Piperidin-4-ylmethanamine |
Alkylation Approaches to N-Substituted Piperidine Derivatives
Alkylation reactions provide a direct method for the introduction of substituents onto the piperidine nitrogen. researchgate.net These approaches are fundamental in modifying the core structure and are particularly useful for preparing a library of N-substituted derivatives. researchgate.net
A typical procedure involves the reaction of a piperidine derivative with an alkyl halide (e.g., bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate or triethylamine (B128534), is crucial for neutralizing the acid formed during the reaction, thereby driving the reaction to completion. researchgate.net Solvents like anhydrous acetonitrile (B52724) or dimethylformamide (DMF) are commonly used for these reactions. researchgate.net The slow addition of the alkylating agent can help to control the reaction and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net
For the synthesis of the piperidin-4-ylmethanamine core, one could envision starting with piperidin-4-ylmethanamine and performing a direct N-alkylation. However, a more common strategy involves the alkylation of a precursor molecule. For instance, a protected piperidone can be alkylated at the nitrogen atom, followed by further synthetic transformations to introduce the aminomethyl group at the 4-position. rsc.org
| Substrate | Alkylating Agent | Base/Solvent | Product Type |
|---|---|---|---|
| Piperidine | Alkyl bromide or iodide | K2CO3 / DMF | N-Alkylpiperidine |
| Piperidine | Alkyl halide | Triethylamine / Acetonitrile | N-Alkylpiperidine |
Multicomponent Reaction Engagements
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. bas.bg This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. bas.bg
The synthesis of highly functionalized piperidines can be achieved through one-pot multicomponent reactions. researchgate.net A common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg This reaction can be catalyzed by various catalysts, including nano-sulfated zirconia, nano-structured ZnO, and other solid acid catalysts. bas.bg The advantages of these methods include mild reaction conditions, short reaction times, and ease of work-up. bas.bg While not a direct synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine, MCRs provide a versatile platform for creating a diverse range of substituted piperidine scaffolds that can be further elaborated to the target compound. nih.gov
Functionalization and Derivatization Strategies
Once the piperidin-4-ylmethanamine core is established, further functionalization can be carried out to synthesize a variety of analogues.
N-Alkylation and N,N-Dialkylation Procedures
The secondary amine of the piperidine ring in piperidin-4-ylmethanamine is a prime site for functionalization via N-alkylation. This can be achieved through direct alkylation with alkyl halides, as previously described. researchgate.net For the synthesis of this compound, a stepwise or direct N,N-dialkylation of the primary amine on the methanamine moiety could also be considered, though protecting group strategies might be necessary to achieve selectivity.
A more controlled method for N-alkylation is reductive amination. nih.gov The secondary amine of the piperidine can react with an aldehyde or ketone to form an iminium ion, which is then reduced. For the synthesis of this compound, the piperidin-4-ylmethanamine core can be subjected to reductive amination with formaldehyde (B43269) in the presence of a suitable reducing agent like sodium triacetoxyborohydride to introduce the two methyl groups onto the exocyclic nitrogen.
| Substrate | Reagents | Method | Product |
|---|---|---|---|
| Piperidin-4-ylmethanamine | Alkyl Halide, Base | Direct Alkylation | N-Alkyl-1-piperidin-4-ylmethanamine |
| Piperidin-4-ylmethanamine | Formaldehyde, NaBH(OAc)3 | Reductive Amination | This compound |
Amidation and Sulfonylation Reactions
The amino groups of piperidin-4-ylmethanamine can be readily converted to amides and sulfonamides, which are important functional groups in medicinal chemistry.
Amidation can be achieved by reacting the piperidine nitrogen or the primary amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For example, treatment with benzoyl chloride in the presence of a base would yield the corresponding benzamide (B126) derivative. nih.gov
Sulfonylation is carried out in a similar manner, using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine and a solvent like dichloromethane. researchgate.net This reaction results in the formation of a stable sulfonamide linkage. researchgate.net
These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the physicochemical properties of the final compounds.
| Reaction | Reagent | Functional Group Formed |
|---|---|---|
| Amidation | Acyl Chloride or Activated Carboxylic Acid | Amide |
| Sulfonylation | Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) | Sulfonamide |
Heterocyclic Ring Incorporations (e.g., pyrimidine (B1678525), indole (B1671886), imidazothiazole, pyrazole)
The incorporation of diverse heterocyclic rings onto the piperidine framework is a common strategy to expand the chemical space and explore novel biological activities.
Pyrimidine: Pyrimidine-containing piperidine derivatives are of significant interest. For instance, 1-(2-Amino-6-methyl-pyrimidin-4-yl)-N,N-dimethyl-piperidin-4-aminium chloride has been synthesized and characterized. In this molecule, the piperidine ring adopts a chair conformation with the exocyclic N-C bond in an equatorial position. The crystal structure reveals that the ions are connected by N-H⋯N and N-H⋯Cl hydrogen bonds, and aromatic π-π stacking interactions are also observed. nih.gov The synthesis of pyrimidine derivatives can be achieved through various cyclocondensation reactions. chim.itresearchgate.netmdpi.com
Indole: The synthesis of indole-containing piperidine analogues often involves multi-step sequences. While specific examples directly linking to this compound are not detailed in the provided context, general methods for creating polysubstituted piperidines often utilize indole precursors, which can then be further functionalized. nih.gov
Imidazothiazole: Imidazothiazole derivatives are another important class of heterocyclic compounds. Their synthesis can be approached through various strategies, often involving the reaction of 2-aminopyridine (B139424) derivatives with appropriate reagents to construct the fused imidazole (B134444) ring. e3s-conferences.org
Pyrazole (B372694): Pyrazole derivatives are frequently synthesized via cyclocondensation reactions between a 1,3-bielectrophilic reagent and a compound containing a hydrazine (B178648) moiety. chim.it For example, N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by reacting 4-chloro-3,5-dinitropyrazole with DMF. researchgate.net This pyrazole derivative can then be used as a scaffold to synthesize more complex molecules.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including piperidine derivatives. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgmdpi.com
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form an organopalladium(II) complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
While a specific application of Suzuki coupling for the direct synthesis of this compound was not found, this methodology is extensively used to create analogues by coupling aryl or heteroaryl halides with piperidine-containing boronic acids or vice versa. The use of specialized phosphine (B1218219) ligands can enhance the efficiency and scope of these reactions, allowing for the coupling of even challenging substrates. nih.gov
Schiff Base Formation
Schiff base formation is a common reaction in organic synthesis, involving the condensation of a primary amine with an aldehyde or ketone. This reaction is often a key step in the synthesis of more complex molecules. For example, Schiff bases derived from 4-(aminomethyl)piperidine (B1205859) have been synthesized by reacting it with various aldehydes in the presence of a catalytic amount of glacial acetic acid. ijacskros.com
The resulting imine (Schiff base) can then be reduced to a secondary amine, providing a straightforward method for introducing substituents onto the aminomethyl group of the piperidine ring. This approach offers a versatile route to a wide range of N-substituted analogues of this compound. The formation of Schiff bases and their subsequent cyclization can also lead to the stereocontrolled synthesis of fused heterocyclic systems. nih.gov
Advanced Synthetic Techniques and Process Optimization
The development of advanced synthetic techniques and the optimization of reaction processes are critical for the efficient and scalable production of this compound and its analogues. These advancements focus on improving reaction efficiency, reducing waste, and enhancing safety.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a fundamental process in the synthesis of piperidine derivatives, often employed for the reduction of pyridine (B92270) precursors. nih.gov This method typically involves the use of transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. nih.gov The conditions for hydrogenation, including pressure, temperature, and catalyst choice, can significantly influence the stereoselectivity of the reaction.
For instance, the catalytic reductive cyclization of dioximes has been developed as a method for the synthesis of piperazines, a related class of N-heterocycles. nih.gov The mechanism is proposed to involve the hydrogenolysis of N-O bonds to form a diimine intermediate, which then undergoes cyclization and further reduction to yield the final product. nih.gov Similar principles can be applied to the synthesis of piperidines from appropriate precursors.
Table 1: Overview of Catalytic Hydrogenation Protocols for Piperidine Synthesis
| Precursor Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Pyridines | Palladium, Platinum, Nickel | Common method for piperidine ring formation. | nih.govnih.gov |
| Dioximes | Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni) | Used for reductive cyclization to form piperazines, with potential application to piperidine synthesis. | nih.gov |
Bischler–Nepieralski Cyclization in Piperidine-Containing Systems
The Bischler–Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). organic-chemistry.orgnrochemistry.com
The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org While the Bischler-Napieralski reaction is primarily used for the synthesis of isoquinoline (B145761) systems, its principles of intramolecular cyclization can be adapted for the construction of other nitrogen-containing heterocyclic systems. In the context of piperidine-containing systems, this reaction could potentially be employed to construct fused ring systems where a piperidine ring is appended to an aromatic core.
Flow Chemistry Applications in Reaction Scale-up
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering several advantages over traditional batch processing, particularly for reaction scale-up. durham.ac.uk These advantages include improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for telescoped reaction sequences, which can significantly improve efficiency. durham.ac.uk
The application of flow chemistry to the synthesis of piperidine derivatives has been demonstrated. For example, a four-step flow synthesis of a potent δ-opioid receptor agonist featuring a piperidine core has been developed. durham.ac.uk This process utilized a combination of pumping devices and cartridges packed with reagents or scavengers to deliver the final product in a clean form. durham.ac.uk Electrochemical flow microreactors have also been employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives through electroreductive cyclization. researchgate.net This method allows for efficient reduction of substrates and can be scaled up for preparative synthesis by continuous electrolysis. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Piperidine Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to localized temperature gradients. | Excellent, due to high surface-area-to-volume ratio. | durham.ac.uk |
| Safety | Handling of hazardous intermediates can be risky on a large scale. | In-situ generation and consumption of hazardous intermediates within a closed system improves safety. | durham.ac.uk |
| Scalability | Can be challenging, often requires re-optimization of reaction conditions. | More straightforward, often achieved by running the system for a longer duration. | researchgate.net |
| Process Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and reaction time. | durham.ac.uk |
Solid-Phase Synthesis Applications (e.g., Resin Functionalization)
Solid-phase synthesis, particularly in the context of peptide manufacturing, frequently employs piperidine and its derivatives. The most common application is in Solid Phase Peptide Synthesis (SPPS) utilizing the Fmoc/t-Bu strategy, where a piperidine solution is used for the critical step of removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. While piperidine itself is standard, derivatives like 4-methylpiperidine (B120128) have been studied as effective, and potentially less toxic, alternatives for this deprotection step. researchgate.net These bases must be capable of abstracting the acidic proton on the fluorenyl group and also acting as a scavenger for the resulting dibenzofulvene (DBF) to prevent its polymerization, which could complicate the synthesis. researchgate.net
Beyond their role as reagents, piperidine scaffolds analogous to this compound can be functionalized and anchored to a solid support or resin. This allows the piperidine ring to serve as a core structure from which diverse molecular libraries can be built. By attaching a suitable piperidine precursor to a resin, chemists can perform a series of reactions in a controlled, sequential manner, simplifying purification by merely washing the resin between steps. This approach is valuable for generating a multitude of derivatives for screening in drug discovery programs.
Late-Stage Functionalization Methods (e.g., Difluoromethylation of Heterocyclic Scaffolds)
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at one of the final steps of its synthesis. This strategy is highly valuable in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR).
One prominent LSF method applicable to heterocyclic scaffolds like piperidine is difluoromethylation—the introduction of a difluoromethyl (–CF2H) group. rsc.orgnih.gov This modification is of significant interest as the –CF2H group can act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups and can modulate properties like lipophilicity, metabolic stability, and binding affinity. researchgate.net
Several methods have been developed for the difluoromethylation of N-heterocycles:
N-H Insertion: For heterocycles with an available N-H bond, difluorocarbene (:CF2), often generated from various precursors, can insert into the N-H bond. While the parent this compound has a tertiary piperidine nitrogen, this method is relevant for its precursors or analogues. researchgate.net
Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts can be used to couple (hetero)aryl halides or their boronic acid equivalents with a difluoromethyl source. rsc.org This allows for the installation of a –CF2H group onto an aromatic ring that might be part of a more complex piperidine-containing scaffold.
Radical C-H Difluoromethylation: Minisci-type reactions can install a –CF2H group directly onto a C-H bond of a heteroaromatic system. nih.gov This is particularly effective for electron-deficient heterocycles and represents a powerful tool for LSF without the need for pre-functionalization of the substrate. researchgate.net
These advanced techniques provide a robust toolkit for modifying complex piperidine derivatives, enabling the fine-tuning of their pharmacological profiles. scilit.com
Reaction Conditions and Solvent System Selection
The success of synthesizing this compound and its analogues is highly dependent on the meticulous selection of reaction conditions, including the solvent system, catalysts, temperature, and pressure.
Protic and Aprotic Solvent Systems
The choice between protic and aprotic solvents is critical and depends on the specific reaction being performed. Both types of solvents are extensively used in the synthesis of piperidine derivatives.
Aprotic Solvents: These solvents lack an acidic proton and can be either polar or non-polar. They are widely used in piperidine synthesis.
N,N-Dimethylformamide (DMF) is a polar aprotic solvent often used for nucleophilic substitution and coupling reactions due to its high dielectric constant, which helps to dissolve ionic species and polar reagents. mdpi.com It is also a common solvent for solid-phase peptide synthesis where piperidine is used as a reagent. researchgate.net
Dichloromethane (DCM) is a less polar aprotic solvent frequently used for C-H functionalization reactions and for workup and extraction procedures due to its volatility and ability to dissolve a wide range of organic compounds. nih.govnih.gov
Acetonitrile (ACN) is used in various transformations, including cyclization reactions, and is a common solvent for analytical techniques like HPLC. nih.gov
Tetrahydrofuran (THF) is another common ether-based aprotic solvent used for reactions involving organometallic reagents.
Ethyl Acetate (B1210297) (EtOAc) is a moderately polar aprotic solvent often used for extractions and chromatography. mdpi.comnih.gov
Protic Solvents: These solvents contain an acidic proton (e.g., in an –OH group) and can act as hydrogen bond donors.
Methanol (MeOH) and Ethanol (EtOH) are frequently employed in reduction reactions, such as the hydrogenation of pyridine rings to form piperidines or in reductive amination procedures. mdpi.comchim.it They are capable of dissolving borohydride (B1222165) reducing agents and protonating intermediates.
The selection of a solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net
| Solvent | Type | Typical Application in Piperidine Synthesis | Source |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Solid-phase synthesis, coupling reactions, nucleophilic substitutions | researchgate.netmdpi.com |
| Dichloromethane (DCM) | Aprotic | C-H functionalization, extractions, chromatography | nih.govnih.gov |
| Methanol (MeOH) | Protic | Reductive amination, hydrogenation, dissolving reducing agents | mdpi.comchim.it |
| Ethanol (EtOH) | Protic | Reductions, cyclizations | mdpi.com |
| Acetonitrile (ACN) | Polar Aprotic | Cyclization reactions, analytical separations | nih.gov |
| Ethyl Acetate (EtOAc) | Aprotic | Workup, extractions, chromatography | mdpi.comnih.gov |
| Tetrahydrofuran (THF) | Aprotic | Reactions with organometallic reagents | - |
Base and Acid Catalysis in Amination Reactions
The formation of the piperidine ring and the installation of amine-containing substituents often rely on acid or base catalysis. Reductive amination is a cornerstone method for synthesizing piperidines and related compounds. beilstein-journals.orgnih.gov
Acid Catalysis: In reductive amination, an acid catalyst (e.g., acetic acid, trifluoroacetic acid) is often used to protonate the carbonyl oxygen of an aldehyde or ketone. This activation facilitates the nucleophilic attack by an amine to form a carbinolamine, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced to the final amine. This catalytic approach is central to many strategies for building the piperidine skeleton. chim.it
Base Catalysis: Bases are crucial in many synthetic steps. They can act as proton scavengers to neutralize acids formed during a reaction, thereby preventing side reactions or catalyst deactivation. For instance, in coupling reactions to form amide bonds, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine is typically added. mdpi.com In other contexts, strong bases like sodium hydride (NaH) may be used to deprotonate precursors, generating potent nucleophiles for cyclization or substitution reactions. rsc.org
The choice of catalyst is critical; for example, in the synthesis of polyhydroxypiperidines, the stereochemical outcome can be heavily influenced by whether the reduction is catalyzed by a noble metal or performed with a borohydride source. chim.it
Temperature and Pressure Control in Reaction Kinetics
Controlling temperature and pressure is fundamental to managing reaction kinetics, yield, and selectivity.
Temperature: Many reactions, such as amide couplings or certain cyclizations, are performed at room temperature or slightly elevated temperatures (e.g., 50-80 °C) to ensure a controlled reaction rate and minimize the formation of byproducts. researchgate.netnih.gov However, some transformations, like intramolecular Friedel-Crafts reactions or certain hydrogenations, may require refluxing conditions to overcome activation energy barriers. whiterose.ac.uk In some one-pot procedures, temperature control is used to direct the reaction pathway; a lower temperature might favor one product, while heating could inhibit that pathway and promote another. nih.gov
Pressure: While many syntheses are conducted at atmospheric pressure, high-pressure conditions are often necessary for the catalytic hydrogenation of pyridines to piperidines. nih.gov These reactions typically involve hydrogen gas at pressures significantly above atmospheric levels in the presence of a metal catalyst (e.g., Palladium, Platinum, Rhodium) to achieve complete saturation of the aromatic ring. The precise control of both pressure and temperature is essential for the efficiency and safety of these hydrogenation processes.
Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 1 Piperidin 4 Ylmethanamine
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.
For N,N-Dimethyl-1-piperidin-4-ylmethanamine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of structurally similar compounds such as 1-methylpiperidine (B42303) and 4-(aminomethyl)piperidine (B1205859), the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com The protons on the piperidine (B6355638) ring typically appear in the region of δ 1.0-3.1 ppm. The two methyl groups attached to the exocyclic nitrogen would likely produce a sharp singlet, integrating to six protons. The methylene (B1212753) bridge protons (-CH₂-) and the methine proton at the 4-position of the piperidine ring would exhibit more complex splitting patterns due to coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 | Singlet | 6H |
| Piperidine H (axial & equatorial) | 1.2 - 2.9 | Multiplets | 8H |
| -CH₂-N(CH₃)₂ | ~2.1 | Doublet | 2H |
| Piperidine CH | 1.5 - 1.8 | Multiplet | 1H |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
In the ¹³C NMR spectrum of this compound, one would expect to observe signals for each of the carbon atoms in the piperidine ring, the exocyclic methylene group, and the two equivalent methyl groups. Analysis of related piperidine derivatives suggests that the carbon atoms of the piperidine ring will resonate in the range of δ 24-55 ppm. chemicalbook.com The carbon of the N-methyl groups would appear around δ 46 ppm, while the methylene bridge and the C4 carbon of the piperidine ring would have distinct chemical shifts reflecting their substitution.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~45 |
| Piperidine C2, C6 | ~54 |
| Piperidine C3, C5 | ~29 |
| Piperidine C4 | ~38 |
| -CH₂-N(CH₃)₂ | ~65 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Variable-Temperature NMR for Conformational Dynamics
The piperidine ring in this compound is not planar and exists predominantly in a chair conformation. This leads to two distinct orientations for the substituents on the ring: axial and equatorial. At room temperature, the ring may undergo rapid conformational inversion, leading to averaged signals in the NMR spectrum.
Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study such dynamic processes. hmdb.carsc.org By lowering the temperature, the rate of conformational exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the individual signals for the axial and equatorial protons may be resolved. researchgate.net This allows for the determination of the energy barrier for the ring inversion process and can provide insights into the preferred conformation of the molecule. For instance, studies on similar cyclic systems have used VT-NMR to quantify conformational equilibria. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., ESI, EI, APCI)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. Common ionization techniques used in HRMS include Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI).
For this compound (C₉H₂₀N₂), the exact mass can be calculated. Using ESI, the compound would likely be observed as its protonated molecule, [M+H]⁺. HRMS would be able to confirm the molecular formula by matching the experimentally measured m/z value to the calculated value with a high degree of accuracy.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (as radical cation) | 156.1626 |
| [M+H]⁺ | 157.1705 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.
In an MS/MS experiment of the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected. These could include the loss of the dimethylamino group, cleavage of the bond between the piperidine ring and the methylene bridge, and fragmentation of the piperidine ring itself. The fragmentation of dimethylated compounds often yields specific and enhanced fragment ions that can aid in structural identification. nih.gov The analysis of these fragment ions provides unambiguous confirmation of the connectivity of the atoms within the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural analysis of molecules, providing detailed information about the functional groups present. By measuring the interaction of infrared radiation with the molecule, a unique vibrational fingerprint can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within this compound. The molecule's structure, comprising a piperidine ring, a dimethylamino group, and aliphatic carbon-hydrogen bonds, gives rise to characteristic absorption bands in the infrared spectrum.
The spectrum is characterized by the absence of N-H stretching vibrations, which would typically appear in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine groups. The most prominent features are the C-H stretching vibrations of the methylene (CH₂) groups in the piperidine ring and the methyl (CH₃) groups of the dimethylamino moiety. These typically appear in the 2800-3000 cm⁻¹ range.
The C-N stretching vibrations, crucial for identifying the amine functionalities, are expected to produce absorption bands in the 1250-1020 cm⁻¹ region. The bending vibrations for the CH₂ and CH₃ groups (scissoring, wagging, and twisting) occur in the fingerprint region, roughly between 1470 cm⁻¹ and 1340 cm⁻¹. While a complete spectral assignment requires comparison with theoretical calculations, the presence and position of these key bands provide strong evidence for the compound's structure.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretching | Aliphatic (CH₂, CH₃) | 2800 - 3000 |
| C-H Bending | CH₂ and CH₃ | 1340 - 1470 |
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet, visible, and near-infrared light. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from impurities and for determining its purity. High-performance liquid chromatography and its advanced version, ultra-high performance liquid chromatography, are the methods of choice.
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC-A, Analytical HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A reverse-phase (RP) approach is typically the most effective method for this non-polar to moderately polar compound.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The isocratic or gradient elution allows for the effective separation of the target compound from any starting materials, by-products, or degradation products.
Due to the compound's lack of a strong UV chromophore, detection can be a challenge. While low-wavelength UV detection (< 220 nm) is possible, it may lack specificity and sensitivity. Alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often preferred for accurate quantitation. If only UV detection is available, pre-column or post-column derivatization can be implemented to enhance detectability researchgate.net.
Table 3: Example of an Analytical RP-HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0)B: Acetonitrile |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures.
For this compound, a UPLC method provides faster analysis times and sharper, more resolved peaks, which is particularly advantageous for complex samples or trace impurity analysis. The fundamental principles of separation remain the same as in HPLC, with reverse-phase chromatography being the most common mode. The increased efficiency of UPLC can better separate structurally similar impurities. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally sensitive and specific method for both quantification and structural confirmation of the analyte and any related substances mdpi.com.
Table 4: Representative UPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | 1-2 µL |
Gas Chromatography (GC) Applications
Gas chromatography is a vital tool for the analysis of volatile and semi-volatile compounds like this compound. It is frequently employed to assess purity, quantify the analyte in various matrices, and monitor the progress of synthesis reactions.
The analysis of piperidine-containing compounds by GC can sometimes be challenging due to their polarity, which may lead to poor peak shape and tailing on standard non-polar columns. While chromatography of underivatized basic metabolites can result in broad peaks with low sensitivity, methods have been developed for the direct analysis of similar piperidine and piperazine (B1678402) derivatives without derivatization. scbt.comrsc.org For instance, a simple GC method was developed for the quantitative determination of piperazine and its N-methyl and N-ethyl derivatives using a DB-17 column with helium as the carrier gas and a flame ionization detector (FID). researchgate.net
In cases where peak shape or sensitivity is insufficient, derivatization can be employed. Acylation is a common strategy to increase volatility and improve chromatographic behavior. Although initial attempts with reagents like trifluoroacetic acid anhydride (B1165640) were sometimes unsatisfactory, derivatization with agents such as pentafluorobenzoyl chloride has proven effective for improving the chromatographic properties of related amine compounds. scbt.com
Typical GC systems for analyzing such amines might utilize a capillary column like a DB-17 (30 m x 0.53 mm, 1 µm film thickness) or a 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). researchgate.netrsc.orgunodc.org The injector and detector temperatures are generally set high, for example, at 250°C and 260°C respectively, to ensure efficient vaporization and detection. researchgate.net
Table 1: Illustrative GC Method Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness | researchgate.net |
| Carrier Gas | Helium, 2 mL/min | researchgate.net |
| Injector Temp. | 250°C | researchgate.net |
| Detector Temp. | 260°C (FID) | researchgate.net |
| Oven Program | 150°C for 10 min, then 35°C/min to 260°C, hold for 2 min | researchgate.net |
| Diluent | Methanol | researchgate.net |
This table presents example parameters based on methods developed for structurally related piperazine compounds and may require optimization for this compound.
Thin-Layer Chromatography (TLC) and Flash Column Chromatography for Monitoring and Purification
Thin-layer chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize or involve this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. Visualization of the spots on a TLC plate, typically silica gel, can be achieved using various techniques. Given the amine functional groups in the molecule, a ninhydrin (B49086) stain can be used, which reacts with primary and secondary amines to produce a colored spot, although it is less reactive with tertiary amines. Alternatively, general charring reagents like potassium permanganate (B83412) or phosphomolybdic acid can be employed, which react with most organic compounds upon heating. epfl.ch For compounds with chromophores, visualization under UV light is also a standard method.
For the purification of this compound, flash column chromatography is the standard laboratory-scale technique. This preparative method utilizes a stationary phase, most commonly silica gel (e.g., 200-300 mesh), and a mobile phase selected to effectively separate the target compound from impurities. rsc.org The choice of eluent is critical for achieving good separation. A gradient system of ethyl acetate (B1210297) in hexanes or petroleum ether is frequently used for piperidine derivatives. rsc.orgnih.gov For basic compounds like this compound, it is common practice to add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent system. This deactivates the acidic silanol (B1196071) groups on the silica surface, preventing peak tailing and improving the resolution of the separation.
Table 2: Typical Systems for TLC and Flash Chromatography of Piperidine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase System | Visualization/Detection | Source |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexanes | UV light (254 nm), Potassium Permanganate stain, Phosphomolybdic acid stain | epfl.chnih.gov |
| Flash Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate gradient (with ~1% Triethylamine) | UV detection or TLC analysis of fractions | rsc.orgnih.gov |
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR, CE-ICP-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is highly effective for identifying the compound and potential impurities based on their mass spectra and retention times. researchgate.net For related N,N-dimethyl amines, GC-MS analysis provides characteristic fragmentation patterns that aid in structural elucidation. rsc.org The mass detector, often operated in electron ionization (EI) mode, provides a molecular fingerprint of the compound. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing this compound, especially in complex biological matrices. Due to the compound's polarity and basic nature, reverse-phase chromatography is often employed. A C18 column, such as a Poroshell HPH-C18, is a common choice. mdpi.comresearchgate.net The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. Detection is usually performed in positive ion mode using electrospray ionization (ESI), as the tertiary amine groups are readily protonated. The high sensitivity and selectivity of LC-MS/MS, especially in multiple reaction monitoring (MRM) mode, allow for quantification at very low concentrations. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net
Table 3: Example LC-MS/MS Parameters for Analysis of Related Piperazine Impurities
| Parameter | Condition | Source |
|---|---|---|
| Instrument | UHPLC-MS/MS | mdpi.comresearchgate.net |
| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.comresearchgate.net |
| Mobile Phase | Gradient elution with buffered aqueous and organic phases | mdpi.comresearchgate.net |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
| Sample Prep | Simple protein precipitation (for biological samples) | nih.gov |
This table illustrates typical conditions used for structurally similar compounds, which would serve as a starting point for method development for this compound.
Elemental Composition Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. This analysis provides a direct way to verify the compound's empirical formula (C₈H₁₈N₂) and, by extension, its molecular formula and purity.
The process involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured by various detection methods. The experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometric purity. For example, in the characterization of a newly synthesized N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, elemental analysis was critical in confirming its composition. researchgate.net
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Mass in Compound | Mass Percent |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 67.55% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 12.76% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.70% |
| Total | C₈H₁₈N₂ | | | 142.246 | 100.00% |
Theoretical values are calculated based on the molecular formula C₈H₁₈N₂ and atomic weights. Experimental results from elemental analysis of a pure sample should closely match these values.
Crystallographic Analysis of Solid-State Structures (e.g., X-ray Diffraction)
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. This technique can elucidate precise bond lengths, bond angles, and torsional angles, providing unambiguous confirmation of the compound's constitution and stereochemistry.
For piperidine-containing molecules, XRD analysis typically reveals that the piperidine ring adopts a stable chair conformation. rsc.orgnih.gov The analysis would determine the orientation of the dimethylaminomethyl substituent at the C4 position, specifying whether it is in an equatorial or axial position. In the crystal lattice, intermolecular forces such as hydrogen bonds and van der Waals interactions dictate the packing arrangement. rsc.org If the compound is crystallized as a salt (e.g., a hydrochloride), XRD can identify the specific atoms involved in salt formation and the resulting hydrogen-bonding networks. rsc.org For instance, the analysis of 1-(2-Amino-6-methyl-pyrimidin-4-yl)-N,N-dimethyl-piperidin-4-aminium chloride revealed a chair conformation for the piperidine ring with the substituent in an equatorial orientation. rsc.org
Table 5: Potential Crystallographic Data Parameters for this compound
| Parameter | Description | Example from Related Structures |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Orthorhombic (P2₁2₁2₁) |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.1974 Å, b = 10.6696 Å, c = 12.9766 Å |
| Conformation | The spatial arrangement of atoms (e.g., chair conformation of the piperidine ring). | Chair conformation |
| Substituent Orientation | The position of the C4-substituent (axial or equatorial). | Equatorial |
This table provides hypothetical data based on published crystal structures of related piperidine derivatives and would be confirmed by actual X-ray diffraction analysis of this compound. researchgate.netrsc.org
Chemical Reactivity and Derivatization Potential of N,n Dimethyl 1 Piperidin 4 Ylmethanamine
Amination Reactivity and Nucleophilic Properties of the Tertiary Amine Moiety
The N,N-Dimethyl-1-piperidin-4-ylmethanamine molecule contains two tertiary amine groups: the piperidine (B6355638) ring nitrogen and the exocyclic dimethylamino group. Both nitrogen atoms possess a lone pair of electrons, rendering them nucleophilic and basic. The nucleophilicity of these amines allows them to participate in a variety of chemical reactions.
The piperidine nitrogen, being part of a saturated heterocyclic system, exhibits typical tertiary amine reactivity. It can readily undergo N-alkylation when treated with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This reactivity is crucial for introducing various substituents at the 1-position of the piperidine ring. The exocyclic dimethylamino group also behaves as a nucleophile, although its reactivity can be influenced by steric hindrance from the adjacent piperidine ring.
The basicity of the two nitrogen atoms allows for protonation in the presence of acids, forming the corresponding ammonium salts. This property is often exploited in purification processes and for modifying the solubility of the compound.
Functional Group Interconversions of Piperidine Ring Substituents
The substituents on the piperidine ring of this compound can be chemically transformed to introduce new functionalities, further expanding its synthetic utility.
Oxidation Pathways
The tertiary amine groups of this compound are susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxides. The oxidation of the piperidine nitrogen would yield a piperidine-N-oxide, while oxidation of the exocyclic dimethylamino group would result in a dimethylaminomethyl-N-oxide. The specific site of oxidation can often be controlled by the choice of oxidant and reaction conditions. For instance, studies on related N-methyl substituted piperidines have shown that remote C-H oxidation can also be achieved under specific catalytic conditions, potentially leading to hydroxylation at various positions on the piperidine ring. rsc.org Furthermore, the oxidation of related heptamethyl-piperidine derivatives to form stable N-oxyl radicals suggests that the tertiary amine in this compound could potentially undergo similar transformations to generate nitroxide radicals, which have applications in various fields, including as spin labels.
| Reactant | Oxidizing Agent | Product | Reference |
| N-methyl substituted piperidines | Fe(PDP) catalyst | 3°-hydroxylated piperidines | rsc.org |
| Heptamethyl-piperidine derivative | Hydrogen peroxide | N-oxyl radical | |
| Piperidine | Rat liver microsomes | N-hydroxy piperidine | rsc.org |
Reduction Pathways
While the piperidine ring itself is fully saturated and generally resistant to reduction under standard conditions, functional groups that might be introduced onto the ring can be reduced. For example, if a carbonyl or nitro group were to be incorporated into a derivative of this compound, these could be subjected to reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of carbonyls to alcohols. semanticscholar.org Catalytic hydrogenation is another powerful method for the reduction of various functional groups, including nitro groups and double bonds. nih.gov The N,N-dimethylaminomethyl group itself is generally stable to common reducing agents, though certain catalytic conditions could potentially lead to demethylation.
| Functional Group | Reducing Agent | Product |
| Aldehyde/Ketone | LiAlH₄, NaBH₄ | Alcohol |
| Ester | LiAlH₄ | Alcohol |
| Amide | LiAlH₄ | Amine |
| Nitrile | LiAlH₄, Catalytic Hydrogenation | Amine |
| Nitro Group | Catalytic Hydrogenation | Amine |
Substitution Reactions
Substitution reactions on the piperidine ring of this compound are a key strategy for its derivatization. The nitrogen atom of the piperidine ring is a primary site for substitution. As a secondary amine precursor to the final compound, it can readily undergo N-alkylation, N-acylation, and other nucleophilic substitution reactions to introduce a wide variety of functional groups at the N-1 position. amazonaws.comnih.gov For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides.
Substitution at the carbon atoms of the piperidine ring is also possible, though it often requires activation. For example, the synthesis of 4-substituted-4-aminopiperidine derivatives has been achieved through the alkylation of isonipecotate, demonstrating that the 4-position can be a site for introducing various substituents. mdpi.com
Role as a Synthetic Building Block in Complex Molecule Construction
This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide range of biologically active compounds. nih.govijnrd.org
The presence of two reactive amine centers allows for the sequential or selective introduction of different molecular fragments. This makes it a useful scaffold for creating libraries of compounds for drug discovery. For example, derivatives of 4-aminopiperidine (B84694) have been used as key intermediates in the synthesis of CCR5 antagonists, which are a class of HIV-1 entry inhibitors. mdpi.com The ability to modify both the piperidine nitrogen and the exocyclic amine provides a high degree of structural diversity.
Ligand Design and Coordination Chemistry Applications
The nitrogen atoms in this compound can act as donor atoms for metal ions, making the compound and its derivatives potential ligands in coordination chemistry. The piperidine nitrogen and the exocyclic dimethylamino nitrogen can coordinate to a metal center, potentially forming chelate rings, which enhances the stability of the resulting metal complexes.
The coordination chemistry of piperidine-based ligands has been explored with various metal ions, including Mg(II), Zn(II), and Group IV metals. rsc.orgrsc.org These complexes have shown potential applications in catalysis, such as the ring-opening polymerization of lactide. rsc.orgrsc.org The steric and electronic properties of the ligand can be tuned by modifying the substituents on the piperidine ring and the exocyclic amine, which in turn influences the geometry and reactivity of the metal complex. The ability to form stable complexes makes this compound an interesting candidate for the design of new catalysts and functional materials.
| Metal Ion | Ligand Type | Application | Reference |
| Mg(II), Zn(II), Group IV | 2-(aminomethyl)piperidine based | Ring-opening polymerization of rac-lactide | rsc.orgrsc.org |
| Various | Piperazine (B1678402) and piperidine derivatives | General coordination chemistry | unh.edu |
Formation of Metal Complexes (e.g., Copper(II), Iron(III), Zinc(II), Cobalt(II), Cadmium(II))
The nitrogen atoms within the this compound structure, specifically the tertiary amine of the dimethylamino group and the piperidine ring nitrogen, possess lone pairs of electrons, making them potential coordination sites for metal ions. The ability of piperidine and its derivatives to act as ligands in the formation of metal complexes is well-established. These complexes have applications in various fields, including catalysis and materials science.
While no specific studies detailing the formation of Copper(II), Iron(III), Zinc(II), Cobalt(II), or Cadmium(II) complexes with this compound are available, research on analogous piperidine compounds provides a foundational understanding. For instance, a study on the zinc(II)-mediated formation of amidines utilized various piperidine derivatives as ligands. mdpi.com This research demonstrated that piperidine analogs can coordinate with zinc(II) centers, influencing the catalytic activity of the metal. mdpi.com The steric and electronic properties of the substituents on the piperidine ring were found to play a crucial role in the nature of the resulting zinc(II) products, which included mono- and diamine complexes. mdpi.com
General principles of coordination chemistry suggest that this compound could act as a bidentate or a monodentate ligand. Coordination could occur through the exocyclic dimethylamino nitrogen and the endocyclic piperidine nitrogen, forming a stable chelate ring. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
Table 1: Postulated Coordination Behavior of this compound with Various Metal Ions (Hypothetical)
| Metal Ion | Potential Coordination Geometry | Potential Ligand Behavior | Notes |
| Copper(II) | Square Planar, Distorted Octahedral | Bidentate (N,N') or Monodentate | Jahn-Teller distortion is common for Cu(II) complexes. |
| Iron(III) | Octahedral, Tetrahedral | Bidentate (N,N') or Monodentate | High-spin or low-spin complexes are possible depending on the ligand field strength. |
| Zinc(II) | Tetrahedral, Octahedral | Bidentate (N,N') or Monodentate | Typically forms colorless complexes. The catalytic activity of related Zn(II)-piperidine complexes is documented. mdpi.com |
| Cobalt(II) | Tetrahedral, Octahedral | Bidentate (N,N') or Monodentate | Complexes are often colored (pink/blue) depending on the coordination geometry. |
| Cadmium(II) | Tetrahedral, Octahedral | Bidentate (N,N') or Monodentate | Similar coordination chemistry to Zinc(II). |
This table is based on general principles of coordination chemistry and data from related piperidine complexes, as no direct experimental data for this compound is available.
Catalytic Applications in Organic Transformations (e.g., Ring-Opening Polymerization)
Tertiary amines are widely recognized as effective catalysts for various organic transformations, including ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. acs.org The catalytic mechanism typically involves the nucleophilic tertiary amine activating the monomer, thereby initiating the polymerization process.
There is no specific literature reporting the use of this compound as a catalyst for ring-opening polymerization. However, the structural features of this compound, namely the presence of a tertiary amine group, suggest its potential utility in this area. The catalytic activity of amines in ROP is influenced by their basicity and steric hindrance. acs.org The dimethylamino group in this compound provides a nucleophilic center that could potentially initiate the polymerization of monomers susceptible to ROP.
Studies on other amine-based catalysts have shown that they can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersities. acs.orgthieme-connect.com For example, 4-dimethylaminopyridine (B28879) (DMAP), a structurally related tertiary amine, is a well-known and highly efficient catalyst for the ROP of lactide. acs.org
Table 2: Potential Catalytic Parameters for Ring-Opening Polymerization using this compound (Hypothetical)
| Monomer | Potential Initiator/Co-catalyst | Expected Polymer | Potential Control over Polymerization |
| Lactide | Alcohol | Polylactic acid (PLA) | Moderate to good, depending on conditions. |
| ε-Caprolactone | Alcohol | Polycaprolactone (PCL) | Moderate to good. |
| β-Butyrolactone | Alcohol | Poly(3-hydroxybutyrate) (PHB) | Moderate to good. |
This table is speculative and based on the known catalytic activity of other tertiary amines in ring-opening polymerization, as no specific data exists for this compound.
Computational and Theoretical Investigations of N,n Dimethyl 1 Piperidin 4 Ylmethanamine
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
In the context of piperidine (B6355638) derivatives, molecular docking studies have been instrumental in understanding their interactions with various receptors. For instance, computational studies on piperidine and piperazine-based compounds have been used to explore their affinity for the sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in a range of neurological disorders. nih.gov These studies involve docking the piperidine derivatives into the crystal structure of the target receptor to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.govacs.org For example, the piperidine nitrogen atom is often identified as a key site for polar interactions within the receptor's binding pocket. nih.gov
Although no specific molecular docking studies on N,N-Dimethyl-1-piperidin-4-ylmethanamine have been found, it is plausible that this compound could be docked into various CNS targets to predict its potential biological activity. The results of such simulations would provide insights into its binding orientation and predicted affinity, guiding further experimental studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies are frequently performed on piperidine derivatives to guide the design of new compounds with improved potency and selectivity. nih.govmdpi.com These studies typically involve calculating a wide range of molecular descriptors for a series of piperidine analogs and then using statistical methods to build a predictive model. For example, a QSAR study on furan-pyrazole piperidine derivatives identified key three-dimensional and 2D autocorrelation descriptors that correlate with their anticancer activity. nih.gov Another study on piperidine derivatives as cardiotoxicity agents used Monte Carlo optimization to develop QSAR models for predicting their pIC50 values. mdpi.com
While a specific QSAR model for this compound has not been reported, this compound could be included in a dataset of similar molecules to develop a QSAR model for a particular biological endpoint. Such a model could help in understanding the structural requirements for its activity and in designing more potent analogs.
Density Functional Theory (DFT) for Conformational and Electronic Structure Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the conformational preferences, electronic properties, and reactivity of molecules.
DFT calculations have been applied to piperidine derivatives to understand their structural and electronic properties. researchgate.netresearchgate.net These studies can determine the most stable conformation of the piperidine ring (e.g., chair or boat) and the orientation of substituents. For instance, DFT studies on substituted piperidines have been used to analyze their optimized molecular structures and electronic properties. researchgate.net Furthermore, DFT calculations can provide insights into the reaction mechanisms of piperidine-containing compounds. researchgate.net
For this compound, DFT calculations could be used to determine its lowest energy conformation, the distribution of electron density, and its frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding its reactivity and potential interactions with biological targets.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-target complex predicted by molecular docking and to study the conformational changes that may occur upon ligand binding.
MD simulations are a valuable tool in the study of piperidine derivatives. They have been used to analyze the stability of piperidine-based ligands in the binding site of their target proteins. nih.govrsc.org For example, MD simulations have revealed the crucial amino acid residues that interact with potent piperidine/piperazine-based compounds targeting the sigma-1 receptor. nih.govrsc.org These simulations provide a dynamic view of the binding process and can help to refine the understanding of the interactions that govern ligand affinity and selectivity.
While no MD simulation studies have been published specifically for this compound, this technique could be applied to investigate the stability of its complex with a potential biological target, providing a more detailed picture of its binding mode than docking alone.
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method can be either structure-based (using docking) or ligand-based (using similarity to known active compounds).
Virtual screening has been successfully used to identify novel piperidine derivatives with desired biological activities. rsc.orgresearchgate.netresearchgate.net For example, virtual screening of chemical libraries has led to the discovery of new ligands for the HCV IRES model system. rsc.org This approach allows for the rapid and cost-effective screening of vast numbers of compounds, prioritizing a smaller, more manageable set for experimental testing.
This compound could be used as a query molecule in a ligand-based virtual screening campaign to find other compounds with similar properties. Alternatively, if a specific target for this compound is hypothesized, structure-based virtual screening could be employed to identify other potential ligands from large compound databases.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Scalable Production
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. nih.govacs.orgwikipedia.org Consequently, the development of efficient and scalable synthetic methods for its derivatives, including N,N-Dimethyl-1-piperidin-4-ylmethanamine, is of paramount importance.
Future efforts are likely to focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches. Key areas of development include:
Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a fundamental method for producing piperidines. mdpi.com Innovations in this area focus on the use of novel catalysts, such as those based on platinum oxide (PtO₂), rhodium, or cobalt, to achieve higher yields and selectivity under milder conditions (e.g., lower pressure and temperature). nih.govmdpi.comasianpubs.org Electrocatalytic hydrogenation, which uses electricity to drive the reaction at ambient temperature and pressure, presents a particularly green and efficient alternative to traditional thermochemical methods. researchgate.netnih.govacs.org
Reductive Amination: This two-step process, which involves the reaction of a carbonyl group with an amine to form an imine or iminium ion followed by reduction, is a versatile method for creating C-N bonds. researchgate.net Research into novel reducing agents, such as the borane-pyridine complex, offers a less toxic and more efficient alternative to traditional reagents like sodium cyanoborohydride for the reductive amination of piperidines. tandfonline.comtandfonline.com Intramolecular reductive amination is also a powerful strategy for synthesizing complex piperidine-containing structures from carbohydrate precursors. researchgate.net
One-Pot and Multicomponent Reactions (MCRs): To improve efficiency and reduce waste, researchers are exploring one-pot sequential reactions, such as combining Suzuki-Miyaura coupling with hydrogenation. nih.gov MCRs, which allow the formation of complex molecules from three or more starting materials in a single step, are also being investigated to construct highly functionalized piperidines. nih.gov
Dearomative Functionalization: A promising strategy involves the direct, stepwise functionalization of the pyridine ring to build highly decorated piperidine derivatives, offering precise control over the final structure. researchgate.net
The table below summarizes some modern synthetic strategies applicable to piperidine synthesis.
| Synthetic Strategy | Key Features | Potential Advantages |
| Electrocatalytic Hydrogenation | Uses renewable electricity; ambient temperature and pressure. nih.govacs.org | High energy efficiency, reduced waste, milder reaction conditions. researchgate.net |
| Advanced Catalytic Hydrogenation | Employs novel metal catalysts (e.g., PtO₂, Rh, Co). nih.govasianpubs.org | Higher yields, improved selectivity, potential for acid-free conditions. mdpi.com |
| Borane-Pyridine Reductive Amination | Replaces toxic cyanide-containing reagents. tandfonline.comtandfonline.com | Increased safety, improved yield and product purity. tandfonline.com |
| One-Pot Sequential Reactions | Combines multiple synthetic steps (e.g., coupling and hydrogenation). nih.gov | Increased efficiency, reduced purification steps, time and cost savings. nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
The piperidine nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov For this compound and its analogs, future research will aim to move beyond known activities to identify novel biological targets and signaling pathways.
This exploration may involve:
High-Throughput Screening: Screening the compound against large panels of receptors, enzymes, and ion channels to identify unexpected interactions.
Phenotypic Screening: Assessing the compound's effect on cellular phenotypes in various disease models (e.g., cancer cell lines) to uncover its mechanism of action without a preconceived target.
Chemoproteomics: Utilizing chemical probes based on the compound's structure to isolate and identify its binding partners directly from complex biological samples.
Systems Biology Approaches: Integrating data from genomic, proteomic, and metabolomic studies to understand how the compound perturbs cellular networks and to predict potential new targets.
Given that various piperidine derivatives have been identified as inhibitors of specific targets like the JAK/STAT pathway or as inducers of apoptosis via p53, future studies could investigate whether this compound modulates these or related cancer pathways. nih.gov
Integration of this compound in Advanced Materials Science
The unique structural and chemical properties of piperidine derivatives make them attractive building blocks for advanced materials. nih.govresearchgate.net Future research is expected to explore the incorporation of this compound into novel materials with tailored functionalities.
Potential applications include:
Functional Polymers: Piperidine can be incorporated into polymer backbones or as pendant groups. acs.orgacs.org Such polymers can exhibit temperature-responsive behavior (possessing either a lower or upper critical solution temperature), making them suitable for applications like kinetic hydrate (B1144303) inhibitors in the oil and gas industry. acs.org Polymer-bound piperidine can also serve as a reusable catalyst or scavenger in organic synthesis.
Anion Exchange Membranes (AEMs): In fuel cells and other electrochemical devices, AEMs are crucial components. Polymers containing piperidinium (B107235) cations have shown high alkaline stability and conductivity, making them promising candidates for durable and efficient AEMs. acs.org The specific structure of this compound could be adapted to create novel cationic side chains for these membranes.
Heterogeneous Catalysts: Piperidine can be functionalized and immobilized onto solid supports, such as magnetic nanoparticles or graphene quantum dots, to create highly efficient and easily recoverable heterogeneous catalysts for various organic reactions. researchgate.net
The table below highlights potential material science applications for piperidine-based compounds.
| Application Area | Material Type | Potential Function of Piperidine Moiety |
| Energy | Anion Exchange Membranes (AEMs) | Forms stable quaternary ammonium (B1175870) cations for ion conduction. acs.org |
| Industry | Kinetic Hydrate Inhibitors | Provides temperature-responsive polymer properties. acs.org |
| Catalysis | Heterogeneous Nanocatalysts | Acts as a recyclable Lewis basic catalytic site. researchgate.net |
| Biomedical | Drug Delivery Films | Forms part of a bioactive polymer matrix for controlled release. nih.gov |
Application of Machine Learning in Compound Design and Optimization
Key applications include:
De Novo Design and Optimization: Generative AI models can design entirely new molecules based on the piperidine scaffold, optimized for specific properties like binding affinity to a target, metabolic stability, or low toxicity. harvard.edu These models can explore vast chemical spaces far more efficiently than traditional methods. astrazeneca.com
Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and predict a viable, efficient, and novel synthetic pathway, saving significant time and resources in the lab. acs.orgchemical.aimindmapai.app These platforms can suggest routes that a human chemist might overlook. chemical.ai
Property Prediction: Machine learning algorithms can be trained on large datasets to accurately predict the physicochemical and biological properties of new derivatives (e.g., solubility, permeability, bioactivity, toxicity) before they are synthesized. harvard.eduastrazeneca.com This allows researchers to prioritize the most promising candidates for synthesis and testing.
Addressing Challenges in Reproducibility and Data Contradictions in Biological Assays
A significant challenge in preclinical research is the lack of reproducibility of published findings, which slows down drug development and wastes resources. nih.govtrilogywriting.comjpccr.eutandfonline.com For a compound like this compound, ensuring the reliability of its biological data is crucial for its continued development.
Future research must proactively address these challenges by:
Standardizing Assay Protocols: The lack of standardized terminology and detailed protocols for biological assays makes it difficult to compare results across different studies. nih.gov Adopting and clearly reporting on established best practices, such as those outlined in resources like the "Assay Guidance Manual," is essential. nih.gov
Improving Data Reporting: Publications should adhere to minimum reporting guidelines that ensure all critical experimental details are included, preventing the omission of information that could be vital for reproducing the work. nih.gov This includes details on reagents, cell line authentication, and statistical methods. culturecollections.org.uk
Utilizing Robust Statistical Methods: Not all biological data fits a standard normal distribution. In cases of high variability, employing robust statistical methods can provide a more accurate analysis and interpretation of the results. nih.gov
Integrating Heterogeneous Data: Developing computational methods to integrate and harmonize data from different sources and formats can help identify and resolve contradictions. royalsocietypublishing.org Machine learning strategies are also being explored to better manage transitions between different biological assays used over the course of a research project. acs.org
By focusing on these emerging avenues, the scientific community can more effectively harness the potential of this compound, paving the way for new discoveries in medicine and materials science.
Q & A
Basic: What are the standard synthetic routes for N,N-Dimethyl-1-piperidin-4-ylmethanamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves reductive amination of 4-piperidinemethanamine with formaldehyde, followed by dimethylation using methyl iodide or dimethyl sulfate. Key intermediates (e.g., 4-piperidinemethanamine derivatives) are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity . For example, in analogous piperidine derivatives, NMR chemical shifts for the piperidine ring protons are observed at δ 2.2–3.1 ppm (¹H), while MS fragmentation patterns help validate molecular ion peaks .
Advanced: How can researchers optimize synthetic yield and purity for N,N-Dimethyl derivatives, and what analytical techniques resolve impurities?
Methodological Answer:
Yield optimization may involve adjusting reaction stoichiometry, temperature (e.g., 0–5°C for methylation steps), and solvent polarity. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm). Impurity profiling, such as residual solvents or byproducts, requires gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS . For instance, USP guidelines recommend ≥99% purity for dimethylacetamide derivatives, validated via GC retention time comparisons .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Storage conditions should adhere to NFPA guidelines : cool (2–8°C), dry, and away from oxidizers. Spill management requires neutralization with sodium bicarbonate and absorption with inert materials (e.g., vermiculite) .
Advanced: How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability testing by exposing the compound to:
- pH gradients (1.2–9.0) using buffer solutions.
- Thermal stress (40–60°C) over 14–30 days.
Monitor degradation via HPLC-UV to quantify parent compound loss and identify degradation products. For example, dimethylamine derivatives may form under acidic conditions, detectable via ion chromatography .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its analogs?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for dimethylamino groups (δ 2.1–2.5 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₁₈N₂) with <5 ppm mass error .
Advanced: How can computational modeling predict the compound’s receptor binding affinity, and what experimental validation is required?
Methodological Answer:
Use molecular docking (AutoDock Vina) to simulate interactions with targets like sigma-1 receptors or monoamine transporters. Validate predictions via radioligand binding assays (e.g., ³H-labeled ligands) using HEK-293 cells expressing human receptors. Competitive binding curves (IC₅₀ values) quantify affinity . For example, analogous piperidine derivatives showed Kᵢ values <100 nM for histamine H₃ receptors .
Basic: How should researchers address contradictions in reported biological activities of piperidine derivatives?
Methodological Answer:
Perform systematic literature reviews (PRISMA guidelines) to identify variability in assay conditions (e.g., cell lines, incubation times). Replicate studies using standardized protocols (e.g., OECD guidelines) and validate via dose-response curves . For instance, discrepancies in IC₅₀ values may arise from differences in buffer pH or DMSO concentrations .
Advanced: What strategies differentiate stereoisomers or regioisomers in this compound derivatives?
Methodological Answer:
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane:isopropanol gradients.
- NOESY NMR identifies spatial proximity of protons to distinguish regioisomers.
- X-ray crystallography provides definitive stereochemical assignments, as demonstrated for 1-benzylpiperidin-4-yl derivatives .
Basic: What in vitro assays are suitable for preliminary neuropharmacological profiling of this compound?
Methodological Answer:
- Radioligand displacement assays for neurotransmitter transporters (e.g., serotonin, dopamine).
- Calcium flux assays (Fluo-4 AM dye) in neuronal cell lines to assess receptor activation.
- CYP450 inhibition screening (e.g., CYP3A4) to evaluate metabolic interactions .
Advanced: How can researchers employ structure-activity relationship (SAR) studies to enhance selectivity for CNS targets?
Methodological Answer:
Modify the piperidine scaffold by introducing substituents (e.g., halogens, methoxy groups) at the 4-position. Test analogs in competitive binding assays and correlate results with 3D-QSAR models (CoMFA/CoMSIA). For example, adding a pyridinyl group improved D3 receptor selectivity by 50-fold in related compounds .
Basic: What are the ethical and regulatory considerations for animal studies involving this compound?
Methodological Answer:
Adhere to IACUC protocols for dose justification, humane endpoints, and anesthesia. Document compound purity (e.g., HPLC certificate) and stability in dosing vehicles (e.g., saline with 5% DMSO). Report outcomes per ARRIVE 2.0 guidelines .
Advanced: How can metabolomic profiling identify off-target effects or metabolic pathways of this compound?
Methodological Answer:
Use LC-MS-based untargeted metabolomics in liver microsomes or primary hepatocytes. Annotate metabolites via mzCloud/METLIN databases and pathway analysis (KEGG, Reactome). For example, N-demethylation or piperidine ring oxidation pathways are common in related amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
